sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate
Description
The compound sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate is a sodium salt featuring:
- A pyrazolo[3,4-d]pyrimidine core with a 6-chloro substituent and a cyclopentylamino group at position 2.
- A tetrahydrofuran moiety with defined stereochemistry (2R,3S,4R,5R) linked to the pyrimidine ring.
- A phosphinate group and methoxy/hydroxy substituents on the glycerol-like side chain.
Properties
IUPAC Name |
sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN5O9P.Na/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10;/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31);/q;+1/p-1/t12-,13-,14-,17-,19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCAIYNOEDEGSP-KQLLMKJDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5NaO9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Heterocycle Construction
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with chloroacetyl chloride under refluxing acetic acid (Yield: 74–77%). Critical modifications include:
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces the C6-chloro substituent (Yield: 61%).
Thioether Formation : Reaction with isopropyl mercaptan in ethanol using K₂CO₃ as base yields the C6-thioisopropyl intermediate (Yield: 68%).
Cyclopentylamino Functionalization
The C4-cyclopentylamino group is installed via Buchwald-Hartwig amination using:
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Pd(OAc)₂/Xantphos catalytic system
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Cyclopentylamine (2.5 equiv)
Steric hindrance from the thioisopropyl group necessitates extended reaction times (24–36h) to achieve >90% conversion.
Oxolane Ring Assembly and Stereochemical Control
Ribose-Derived Oxolane Synthesis
The (2R,3S,4R,5R)-configured oxolane is constructed from D-ribose through:
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Protection : 2,3-O-isopropylidene ribofuranose formation (Acetone, H⁺)
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Glycosylation : Mitsunobu coupling with the pyrazolopyrimidine core using DIAD/PPh₃ (Yield: 58%)
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Deprotection : HCl/MeOH to unmask 3,4-diols
Key Challenge : Maintaining β-anomeric selectivity during glycosylation. NMR monitoring shows 9:1 β:α ratio when using 2,3-O-protected ribose.
Methoxypropan-2-yl Linker Installation
The glycerol sidechain is appended via:
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Reductive Amination : Reaction of oxolane aldehyde with 1-hydroxy-3-methoxypropan-2-amine (NaBH₃CN, MeOH)
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Phosphinate Coupling : Pudovik reaction with dialkyl phosphite (Et₃N, acetone)
α-Hydroxyphosphinate Synthesis and Sodium Salt Formation
Pudovik Reaction for Phosphinate Moiety
The critical C-P bond is formed via:
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Addition of dimethyl phosphite to ketone intermediate
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Triethylamine-catalyzed reaction in acetone (1 mL/mmol)
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Crystallization with n-pentane yields racemic hydroxyphosphinate (Yield: 85%)
Stereochemical Resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers, with the (2R)-isomer isolated in >99% ee.
Sodium Salt Preparation
The free phosphinic acid is neutralized with:
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1.05 equiv NaOH in ethanol/water (4:1)
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Lyophilization yields crystalline sodium salt (Hygroscopicity: 12% w/w at 25°C)
Analytical Characterization and Quality Control
Key Spectroscopic Data :
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³¹P NMR (D₂O): δ 18.7 ppm (phosphinate)
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HRMS (ESI+): m/z 559.9012 [M+Na]⁺
Impurity Profile :
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<0.5% des-chloro byproduct (HPLC)
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<1.0% diastereomeric phosphinate (Chiral HPLC)
Chemical Reactions Analysis
Types of Reactions
OP-5244 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving OP-5244 (sodium) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products
The major products formed from the reactions of OP-5244 (sodium) include various derivatives with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s biological activity .
Scientific Research Applications
OP-5244 (sodium) has several scientific research applications, including:
Mechanism of Action
OP-5244 (sodium) exerts its effects by inhibiting the enzyme CD73, which is involved in the production of adenosine. Adenosine is a molecule that can suppress immune responses, and its elevated levels are associated with poor prognosis in cancer patients. By blocking CD73, OP-5244 (sodium) reduces adenosine levels, thereby reversing immunosuppression and enhancing the immune system’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
Table 1: Structural and Physicochemical Properties
*Estimated based on analogous structures.
Key Observations:
- Core Heterocycles: The target compound’s pyrazolo[3,4-d]pyrimidine core is distinct from the purine in 3d and cangrelor but shares similarities with PF-04447943’s pyrazolo-pyrimidinone. The chlorine and cyclopentylamino groups enhance hydrophobic interactions in binding pockets .
- Phosphinate vs. Phosphate/Phosphonate : The phosphinate group in the target compound may improve metabolic stability compared to phosphate esters (e.g., 3d) but reduce potency relative to cangrelor’s bis-phosphonate .
- Stereochemistry: The (2R,3S,4R,5R) configuration in the tetrahydrofuran moiety is critical for mimicking ribose in adenosine derivatives, a feature shared with 3d and cangrelor .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings:
- Cangrelor : Its bis-phosphonate and sulfanyl groups enable rapid, reversible binding to P2Y12, making it a potent antiplatelet agent .
- PF-04447943 : The pyrrolidinyl and tetrahydropyran groups enhance brain penetration, a feature absent in the target compound due to its polar phosphinate group .
- Activity Cliffs: Despite structural similarities (e.g., tetrahydrofuran and chlorine in 3d and the target compound), minor substituent changes (purine vs. pyrazolo-pyrimidine) lead to divergent biological targets .
Research Implications and Gaps
- Similarity Indexing : Using Tanimoto coefficients (), the target compound may show ~60–70% similarity to cangrelor but divergent activity due to core heterocycle differences.
- Unresolved Questions :
- Does the phosphinate group improve oral bioavailability compared to phosphate esters?
- What kinase families does the compound inhibit?
Biological Activity
Structural Analysis and Potential Targets
The compound contains several key structural features that may contribute to its biological activity:
- Pyrazolo[3,4-d]pyrimidine core: This heterocyclic structure is often found in compounds with kinase inhibitory activity.
- Cyclopentylamino group: This moiety may enhance binding to specific protein targets.
- Phosphinate group: This functional group can participate in hydrogen bonding and may interact with metal ions in enzyme active sites.
Based on these structural features, the compound might potentially interact with:
- Protein kinases
- Nucleotide-binding proteins
- Enzymes involved in cellular signaling pathways
Hypothetical Biological Activity
While specific data on this compound is not available, we can hypothesize potential biological activities based on similar structures:
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine core is structurally similar to adenine, suggesting potential ATP-competitive kinase inhibition.
- Cell Cycle Regulation: If the compound inhibits cyclin-dependent kinases, it may affect cell cycle progression.
- Anti-inflammatory Effects: Some pyrazolopyrimidine derivatives have shown anti-inflammatory properties by modulating cytokine production.
- Potential Antiviral Activity: The nucleoside-like structure might interfere with viral replication processes.
The compound's biological activity likely involves:
- Binding to the ATP-binding pocket of target proteins
- Forming hydrogen bonds with key residues in the binding site
- Potentially chelating metal ions through its phosphinate group
Research Directions
To fully elucidate the biological activity of this compound, the following studies would be necessary:
- In vitro kinase inhibition assays against a panel of kinases
- Cell-based assays to determine effects on proliferation and signaling pathways
- Structural biology studies (e.g., X-ray crystallography) to confirm binding modes
- In vivo studies in appropriate animal models to assess pharmacokinetics and efficacy
Q & A
(Basic) What are the key structural features of this compound that influence its biological activity?
The compound's activity is attributed to:
- Tetrahydrofuran core : Provides rigidity and mimics ribose moieties in nucleotides, enabling interaction with enzymes like kinases or polymerases .
- Chloropyrazolo[3,4-d]pyrimidine moiety : Acts as a purine analog, competing with ATP in enzymatic binding pockets .
- Phosphinate group : Enhances metabolic stability and mimics phosphate groups in biological substrates .
- Cyclopentylamino substituent : Modulates lipophilicity and target selectivity .
(Advanced) What strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?
Key steps include:
- Stereochemical control : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure correct R/S configurations in the tetrahydrofuran and propanolamine subunits .
- Phosphinate coupling : Employ carbodiimide-based activation (e.g., EDC/HOBt) for efficient phosphinate ester formation .
- Purification : Utilize reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to resolve stereoisomers and byproducts .
- Yield optimization : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive hydroxyl groups .
(Advanced) How can researchers resolve discrepancies in spectroscopic data during characterization?
- NMR contradictions : For ambiguous proton signals (e.g., overlapping diastereotopic protons), use 2D-COSY or HSQC to assign couplings. Compare with computational NMR predictions (DFT/B3LYP/6-31G**) .
- Mass spectrometry : Employ high-resolution LC-MS (ESI+) to confirm molecular ion clusters. Discrepancies in isotopic patterns may indicate residual solvents or counterion adducts .
- Crystallographic validation : If crystalline, perform X-ray diffraction to resolve stereochemical ambiguities .
(Basic) What analytical techniques are critical for confirming the stereochemistry of this compound?
- Circular Dichroism (CD) : Compare optical activity with known stereoisomers to confirm R/S configurations in the tetrahydrofuran ring .
- X-ray Crystallography : Resolve absolute configuration, especially for the cyclopentylamino substituent .
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 85:15) to separate enantiomers .
(Advanced) How does the compound interact with biological targets, and what assays are used to study this?
- Kinase inhibition : Test against recombinant human kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays to measure ATP competition. IC₅₀ values <100 nM indicate high potency .
- Cellular uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy to track intracellular localization .
- Metabolic stability : Perform microsomal assays (human liver microsomes + NADPH) to quantify degradation half-life .
(Basic) What are the challenges in determining the compound's solubility, and how can they be addressed?
- Low aqueous solubility : Due to high lipophilicity (clogP ≈ 3.5), use DMSO/water co-solvents (≤5% DMSO) for in vitro assays .
- Temperature sensitivity : Pre-warm solutions to 37°C and sonicate (30 min) to dissolve crystalline aggregates .
- Buffer compatibility : Avoid phosphate buffers to prevent precipitation; use HEPES (pH 7.4) or Tris-HCl .
(Advanced) How can computational methods enhance the understanding of structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB: 1ATP). Focus on hydrogen bonds between the phosphinate group and conserved lysine residues .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the cyclopentylamino group in hydrophobic pockets .
- QSAR modeling : Train models on analogs (e.g., CAS 33430-62-5, 34393-59-4) to predict activity against untested kinases .
(Basic) What are the recommended storage conditions to ensure compound stability?
- Long-term storage : -80°C in anhydrous DMSO (sealed under argon), with stability validated up to 6 months .
- Short-term use : -20°C in aliquots (1-month stability). Avoid freeze-thaw cycles .
- Lyophilization : For aqueous formulations, lyophilize with trehalose (1:5 molar ratio) to prevent hydrolysis .
(Advanced) How can researchers address contradictory bioactivity data across different assay platforms?
- Assay validation : Cross-check cell-free (e.g., kinase assays) vs. cell-based (e.g., proliferation IC₅₀) results. Discrepancies may indicate off-target effects or permeability issues .
- Counterion effects : Compare sodium salt vs. free acid forms, as counterions can alter solubility and cellular uptake .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to unexpected activity .
(Advanced) What synthetic intermediates are critical to monitor for quality control?
- Chloro-pyrazolo intermediate : Monitor by TLC (Rf ≈ 0.4, ethyl acetate/hexane 1:1) to ensure complete coupling .
- Phosphinate ester precursor : Confirm purity (>98%) via ICP-MS to detect residual phosphorous reagents .
- Deprotection byproducts : Use UPLC-PDA at 254 nm to detect benzyl or trityl ether contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
